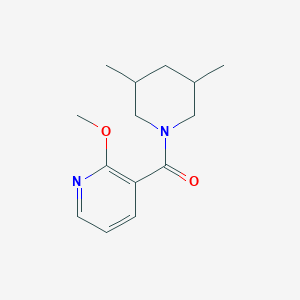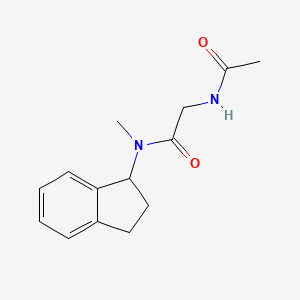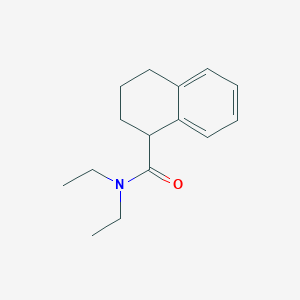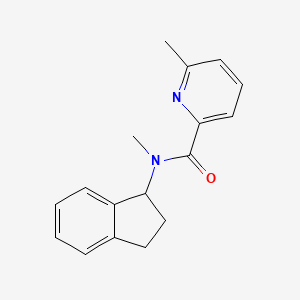
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has since gained popularity among drug users due to its high potency and effectiveness. However, its use has also been associated with various adverse effects, including addiction, psychosis, and even death. Despite this, 5F-MDMB-PICA has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is similar to that of other synthetic cannabinoids, as it binds to the cannabinoid receptors in the brain and other tissues. The activation of these receptors leads to various physiological and biochemical effects, including altered perception, mood, and behavior. However, the exact mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been associated with various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also affects the central nervous system, leading to altered perception, mood, and behavior. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been shown to have potential therapeutic effects, including anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and effectiveness, which allows for accurate and reliable results. Additionally, its synthetic nature allows for easy modification and customization of its properties. However, the use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide also has several limitations, including its potential toxicity and adverse effects, as well as the lack of standardization and regulation in its production and use.
Direcciones Futuras
For its use include the development of new drugs and therapies, the investigation of the endocannabinoid system, and the exploration of its potential as a tool for studying synthetic cannabinoids.
Métodos De Síntesis
The synthesis of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the indole-2-carboxamide precursor, followed by the introduction of the 5-fluoro substituent and the pyridin-4-ylethyl moiety. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a tool to investigate the endocannabinoid system and its receptors, as well as to study the effects of synthetic cannabinoids on the human body. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been used in the development of new drugs and therapies for various medical conditions, including cancer, pain, and inflammation.
Propiedades
IUPAC Name |
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(11-4-6-18-7-5-11)19-16(21)15-9-12-8-13(17)2-3-14(12)20-15/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOPZUCYNTNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)




![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)